



Application of Titanium Disulfide (TiS₂) in Solid-State Batteries: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of **Titanium Disulfide** (TiS₂) as a cathode material in solid-state batteries. It includes detailed experimental protocols for the synthesis of TiS₂ and the fabrication and testing of solid-state batteries, along with a summary of key performance data.

Introduction

Titanium disulfide (TiS₂) is a promising cathode material for various battery systems, including solid-state lithium-ion batteries.[1] Its layered crystal structure facilitates the intercalation and deintercalation of ions, which is the fundamental mechanism for its function as a rechargeable battery electrode.[1] TiS₂ is recognized as the lightest and most cost-effective among the Group IV and V layered dichalcogenides.[1] While it has been largely superseded by cobalt and manganese oxides in commercial lithium-ion batteries, research into TiS₂ persists due to its high energy density and potential for rapid ion diffusion.[1] In the context of all-solid-state batteries (ASSBs), TiS₂ is a valuable candidate for developing high-performance cathodes.[2]

One of the primary challenges in developing ASSBs is achieving intimate ionic contact between the active materials and solid electrolytes (SEs).[3][4] The use of TiS₂ in nanosheet form has been shown to enhance reversible capacity and rate capability by improving this contact.[3][4] [5]



Data Presentation

The following table summarizes the electrochemical performance of TiS₂-based all-solid-state batteries from various studies.



Active Material	Solid Electrolyte	Anode	Key Performance Metrics	Reference
TiS2 Nanosheets (TiS2-NS)	Sulfide-based	Li	Enhanced reversible capacity and superior rate capability compared to bulk TiS2. The ultrathin 2D structure provides a short Li-ion diffusion length.	[3][4]
Nano-sized TiS2	Not specified	Li	High power density of over 1000 W kg ⁻¹ for over 50 cycles, with a maximum power density of ~1400 W kg ⁻¹ .	[2]
TiS2	Li10GeP2S12 (LGPS)	In-Li	Applying a pressure of 228 MPa during cycling significantly improved battery performance by maintaining the contact area between TiS2 and LGPS.	[6]
TiS ₂ -LGPS composite	LGPS-Li₃PS₄ (LPS) bilayer	Li-In	Exhibited a capacity of ~60	[7]



			mAh g ⁻¹ (~25% of theoretical capacity) at 20C over a voltage range of 1.5-3.0
Spherical TiS2 nanoparticles	Not specified	Li	Areal and volumetric capacities of ~9.43 mAh/cm² and ~578 [8] mAh/cm³, respectively, at a high loading level of 45.6 mg/cm².

Experimental Protocols

This protocol describes a common method for synthesizing crystalline TiS₂ powder from its elemental constituents.[1]

Materials:

- Titanium powder (Ti, e.g., Alfa Aesar, 325 mesh, 99.5%)[1]
- Sulfur powder (S, e.g., Sigma-Aldrich, 99.5%–100.5%)[1]
- Quartz tube[1]
- Muffle furnace[1]
- Vacuum pump and sealing equipment[1]

Procedure:

• Stoichiometric Mixing: In an inert atmosphere (e.g., an argon-filled glovebox), thoroughly mix stoichiometric amounts of titanium and sulfur powder.[1]



- Sealing: Transfer the mixture into a quartz tube, evacuate it to a high vacuum, and seal the tube.[1]
- Heating Profile: Place the sealed quartz tube in a muffle furnace and apply the following heating program:[1]
 - Ramp up to 450 °C at a rate of 0.3 °C/min.[1]
 - Hold at 450 °C for 24 hours.[1]
 - Ramp up to 640 °C over 24 hours.[1]
 - Hold at 640 °C for 3 days.[1]
- Cooling and Collection: Allow the furnace to cool down to room temperature naturally.
 Carefully break the quartz tube in a well-ventilated area or a glovebox to collect the synthesized TiS₂ powder.[1]

This protocol details the preparation of TiS₂ nanosheets through mechanochemical lithiation and subsequent exfoliation.[3]

Materials:

- TiS₂ powder (e.g., Sigma Aldrich, 99.9%)[3]
- Li₃N powder (e.g., Alfa Aesar, 99.4%)[3]
- Deoxygenated and deionized water[3]
- Mechanical mill (e.g., planetary ball mill) with steel vials and ZrO₂ balls[3]
- Ultrasonicator (e.g., VCX 750, Sonic & Materials Co.)[3]
- Centrifuge[3]

Procedure:

· Mechanochemical Lithiation:



- Prepare a mixture of Li₃N and TiS₂ (e.g., 250 mg total with 33.7 mg Li₃N and 216.3 mg
 TiS₂).[3]
- Mechanically mill the mixture at 500 rpm for 2 hours at room temperature in a steel vial with ZrO₂ balls to obtain lithiated TiS₂ (LTS) powders.[3]
- Liquid-Phase Exfoliation:
 - Disperse the as-prepared LTS powder in deoxygenated and deionized water (e.g., 80 mg of LTS in 120 mL of water).[3]
 - Ultrasonicate the dispersion at 50% power amplitude for 1 hour at room temperature.
- · Collection:
 - Collect the TiS₂ nanosheet powder by centrifuging the solution multiple times at 3000 rpm.
 [3]
 - Dry the collected powder under vacuum at 150 °C overnight.[3]
 - All procedures should be performed under an inert atmosphere (e.g., Argon) to avoid exposure to ambient air.[3]

This protocol outlines the fabrication of a bulk-type all-solid-state battery using a TiS2 cathode.

Materials:

- TiS₂ active material (powder or nanosheets)
- Solid electrolyte powder (e.g., sulfide-based SE like Li₁₀GeP₂S₁₂)[6]
- Conductive additive (e.g., carbon black)
- Binder (if using a slurry-casting method, e.g., PVDF)[8]
- Solvent (if using a slurry-casting method, e.g., N-Methyl-2-pyrrolidone, NMP)[1]
- Anode material (e.g., Lithium metal or Li-In foil)[6][7]



- Cell components (e.g., separator, casing)
- Press for cell assembly[9]

Procedure:

- Cathode Composite Preparation:
 - In an inert atmosphere, mix the TiS₂ active material, solid electrolyte powder, and conductive additive in a desired weight ratio.
- Electrode Fabrication (Slurry-Casting Method):[1]
 - Disperse the cathode composite mixture in a solvent containing a binder to form a homogeneous slurry.[1]
 - Cast the slurry onto an aluminum foil current collector using a doctor blade to achieve a uniform thickness.[1]
 - Dry the coated foil in a vacuum oven (e.g., 80-120 °C) for several hours to remove the solvent.[1]
 - Punch out circular electrodes of the desired diameter from the coated foil.[1]
- Cell Assembly:
 - Assemble the cell in an inert-gas-filled glovebox.
 - The typical cell configuration is Anode / Solid Electrolyte / Cathode.
 - A layer of solid electrolyte powder is typically placed between the cathode and anode.
 - Apply pressure to the cell stack to ensure good contact between the components. For some systems, applying high pressure (e.g., 228 MPa) throughout cycling is beneficial.[6]

Instrumentation:



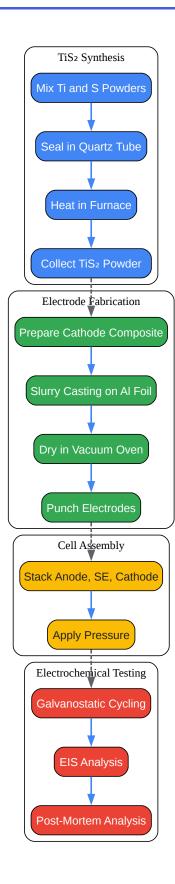
 Potentiostat/Galvanostat with a frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS).[9]

Procedures:

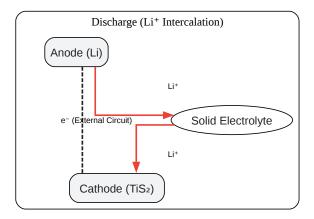
- Galvanostatic Cycling:
 - Cycle the cell at various current densities (C-rates) within a defined voltage window (e.g., 1.0–4.0 V vs. Li/Li⁺) at a controlled temperature (e.g., 30 °C).[3]
 - Record the charge and discharge capacities, coulombic efficiency, and cycling stability.
- Electrochemical Impedance Spectroscopy (EIS):[9]
 - Perform EIS measurements to analyze the interfacial and bulk resistances within the cell.
 [9]
 - Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz) at a stable open-circuit voltage.[9]
 - Analyze the resulting Nyquist plot to deconstruct the different resistance contributions.
- · Post-Cycling Analysis:
 - After cycling, disassemble the cell in an inert-gas-filled glovebox.
 - Characterize the electrode and electrolyte surfaces using techniques like X-ray
 Photoelectron Spectroscopy (XPS) to investigate interfacial reactions and degradation.

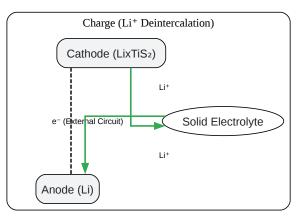
Visualizations











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